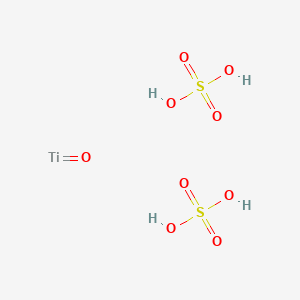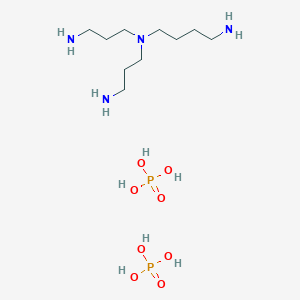
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. It is also known as spermine tetrahydrochloride. This compound is found in all eukaryotic cells and some bacteria. It plays a crucial role in cellular metabolism and is involved in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid involves multiple steps. One common method includes the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out at low temperatures to prevent side reactions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst and under an inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted polyamines.
Aplicaciones Científicas De Investigación
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Plays a role in cellular metabolism and is used in studies related to cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with various molecular targets and pathways. It binds to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes involved in cellular metabolism, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(3-aminopropyl)propane-1,3-diamine
- N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine
- 1,4-butanediamine, N1-(3-aminopropyl)-
Uniqueness
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to stabilize DNA and RNA structures and modulate enzyme activity makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H32N4O8P2 |
|---|---|
Peso molecular |
398.33 g/mol |
Nombre IUPAC |
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-1-2-8-14(9-3-6-12)10-4-7-13;2*1-5(2,3)4/h1-13H2;2*(H3,1,2,3,4) |
Clave InChI |
UWIRLFGATDKJDY-UHFFFAOYSA-N |
SMILES canónico |
C(CCN(CCCN)CCCN)CN.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



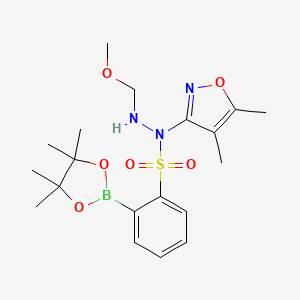

![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
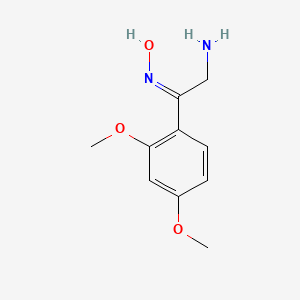
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
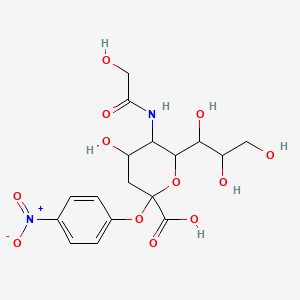
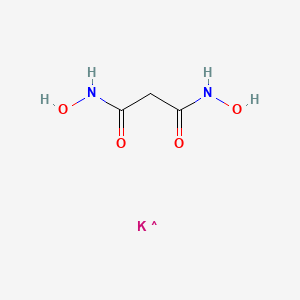
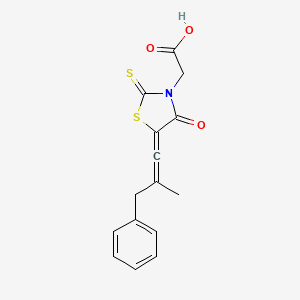
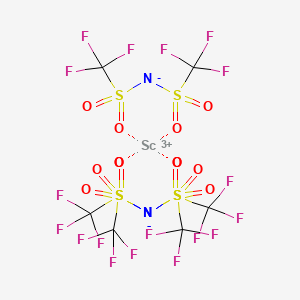
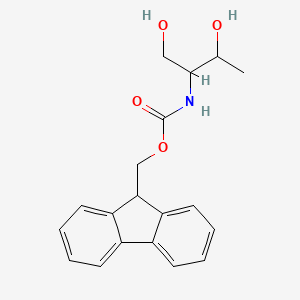
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
